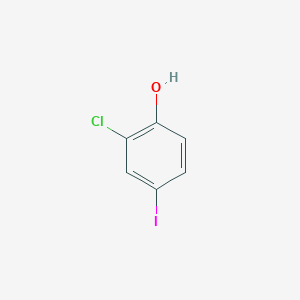

2-Chloro-4-iodophenol

Description

Overview of Halogenated Phenols in Academic Research

Halogenated phenols are organic compounds that serve as basic materials in chemical synthesis. scholarsresearchlibrary.com They are characterized by a molecular structure that includes a phenol (B47542) group with at least one halogen substituent. The presence and position of halogen atoms on the phenol ring significantly influence the compound's physical and chemical properties, such as acidity, reactivity, and biological activity. researchgate.net

In academic research, halogenated phenols are studied for a variety of reasons. They are investigated for their role as intermediates in the synthesis of more complex molecules. chembk.com Furthermore, their potential biological activities, including antibacterial and anticancer properties, are areas of active investigation. researchgate.net Researchers also explore the environmental presence and impact of these compounds, as some are recognized as persistent organic pollutants. acs.org The study of halogenated phenols contributes to a deeper understanding of structure-activity relationships, which is crucial for the design of new chemical entities with desired properties. researchgate.net

Research Significance and Context of 2-Chloro-4-iodophenol

This compound is a specific di-halogenated phenol that has garnered attention in scientific research. Its structure, featuring both a chlorine and an iodine atom on the phenolic ring, makes it a valuable compound for studying the effects of mixed halogen substitution.

The primary research significance of this compound lies in its utility as a chemical intermediate. The differential reactivity of the carbon-chlorine and carbon-iodine bonds allows for selective chemical transformations, making it a versatile building block in organic synthesis. For instance, early research demonstrated its formation through the chlorination of p-iodophenol. rsc.orgzenodo.org This process involves the formation of an unstable iodo-dichloride intermediate that subsequently decomposes to yield this compound. rsc.orgzenodo.org

Further chlorination of this compound can lead to the formation of other polychlorinated iodophenols, highlighting its role in the systematic synthesis of a series of halogenated phenols. rsc.orgzenodo.org The study of these reactions provides insights into the mechanisms of electrophilic aromatic substitution on halogenated phenols.

While specific, extensive research on the direct applications of this compound is not broadly documented in the provided search results, its structural relative, 4-iodophenol (B32979), is known to be used to enhance chemiluminescence in biological assays. wikipedia.orgresearchgate.net This suggests a potential, though not explicitly stated, area of investigation for this compound. The compound is commercially available from various chemical suppliers, indicating its use in ongoing research and development activities. chemscene.comfluorochem.co.ukbldpharm.com

The following tables provide key data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₄ClIO | chemscene.comnih.gov |

| Molecular Weight | 254.45 g/mol | chemscene.comnih.gov |

| CAS Number | 116130-33-7 | chemscene.comepa.gov |

| Melting Point | 54 °C | rsc.orgzenodo.org |

| IUPAC Name | This compound | nih.gov |

| Synonyms | 4-iodo-2-chlorophenol, Phenol, 2-chloro-4-iodo- | chemscene.comnih.gov |

| SMILES | C1=CC(=C(C=C1Cl)I)O | nih.gov |

| InChI | InChI=1S/C6H4ClIO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-4-iodophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClIO/c7-5-3-4(8)1-2-6(5)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZCYPGKPOUZZSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60563762 | |

| Record name | 2-Chloro-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116130-33-7 | |

| Record name | 2-Chloro-4-iodophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60563762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 2 Chloro 4 Iodophenol and Its Precursors

Direct Halogenation Approaches for Phenol (B47542) Derivatization

Direct halogenation of phenol and its derivatives is a common method for introducing halogen substituents onto the aromatic ring. The regioselectivity of these reactions is governed by the directing effects of the hydroxyl group and any existing substituents on the ring.

Selective Chlorination of Iodophenols

The synthesis of 2-chloro-4-iodophenol can be envisioned through the selective chlorination of 4-iodophenol (B32979). The hydroxyl group is an activating ortho-, para-director, while the iodine atom is a deactivating ortho-, para-director. This presents a challenge in achieving selective chlorination at the C-2 position.

The reaction of 4-iodophenol with hypochlorous acid (HOCl) can lead to the formation of various chloroiodophenols. However, controlling the reaction to favor the formation of this compound over other isomers, such as 2,6-dichloro-4-iodophenol (B1308735) or products of iodine displacement, requires careful control of reaction conditions. The stepwise chlorination of phenols is a known process, and the introduction of a single chlorine atom at the ortho position of 4-iodophenol is a critical step. Research into the chlorination of phenols has shown that the reaction proceeds through a series of steps, forming various chlorinated species. For instance, the chlorination of phenol itself can yield 2-chlorophenol (B165306), 4-chlorophenol, and subsequently dichlorinated and trichlorinated phenols.

One approach to enhance selectivity is the use of specific chlorinating agents and catalysts. For example, tert-butyl hypochlorite (B82951) in a non-polar solvent like carbon tetrachloride has been used for the chlorination of phenol, which could potentially be adapted for 4-iodophenol.

| Starting Material | Chlorinating Agent | Potential Products | Key Challenge |

| 4-Iodophenol | Hypochlorous acid (HOCl) | This compound, 2,6-Dichloro-4-iodophenol, other isomers | Achieving high regioselectivity for chlorination at the C-2 position. |

| 4-Iodophenol | tert-Butyl hypochlorite | This compound | Optimizing reaction conditions to favor mono-chlorination at the desired position. |

Selective Iodination of Chlorophenols

An alternative direct halogenation route is the selective iodination of 2-chlorophenol. In this case, the hydroxyl group directs iodination to the para position (C-4), while the chlorine atom, also an ortho-, para-director, reinforces this preference.

The direct iodination of phenols can be challenging as it is a reversible reaction. To drive the reaction forward, an oxidizing agent is typically used to convert the iodide byproduct back to the active iodinating species. A mixture of iodine and an oxidizing agent, such as hydrogen peroxide, can be employed for the iodination of phenols.

For the regioselective iodination of chlorinated aromatic compounds, the use of iodine in the presence of silver salts, such as silver sulfate (B86663) (Ag₂SO₄), has been shown to be effective. This method offers a potential pathway to selectively introduce an iodine atom at the C-4 position of 2-chlorophenol. The reaction of 2-chlorophenol with iodine and a suitable activating agent can lead to the desired this compound. A related patent describes the high-yield synthesis of 2-chloro-4-bromophenol by reacting o-chlorophenol with bromine in the presence of a nanocatalyst, suggesting that a similar strategy could be applied for iodination.

| Starting Material | Iodinating Agent | Catalyst/Activator | Potential Product |

| 2-Chlorophenol | Iodine (I₂) | Hydrogen Peroxide (H₂O₂) | This compound |

| 2-Chlorophenol | Iodine (I₂) | Silver Sulfate (Ag₂SO₄) | This compound |

| 2-Chlorophenol | Iodine (I₂) | Transition metal hydrochloride nanocatalyst | This compound |

Phenol Functionalization via Coupling Reactions

Coupling reactions provide powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, and can be applied to the synthesis of functionalized phenols.

Ullmann Coupling in Phenoxy Moiety Construction

The Ullmann condensation, specifically the Ullmann-type C-O coupling or Ullmann Ether Synthesis, is a copper-catalyzed reaction that forms diaryl ethers from an aryl halide and a phenol. While not a direct route to this compound itself, this reaction is crucial for constructing precursors or related structures containing a phenoxy moiety. The reaction typically involves reacting an aryl halide with a phenoxide in the presence of a copper catalyst at elevated temperatures. Modern variations of the Ullmann reaction utilize ligands to facilitate the coupling under milder conditions.

Palladium-Catalyzed Coupling Reactions in Halophenol Synthesis

Palladium-catalyzed cross-coupling reactions are versatile methods for the synthesis of a wide range of organic compounds, including halophenols. While specific examples for the direct synthesis of this compound are not prevalent, the principles of these reactions can be applied. For instance, palladium-catalyzed reactions are known for the hydroxylation of aryl halides to form phenols. It is conceivable that a dihalogenated benzene (B151609) derivative could be selectively monohydroxylated to yield a halophenol precursor. Furthermore, palladium catalysis is instrumental in the synthesis of organic halides, which could be intermediates in a longer synthetic route to the target molecule.

Multi-step Synthetic Pathways to this compound and Related Structures

This synthetic sequence involves three main steps:

Chlorination of 4-Nitrophenol (B140041): The first step is the electrophilic chlorination of 4-nitrophenol to produce 2-chloro-4-nitrophenol (B164951). The nitro group is a meta-director and a deactivating group, while the hydroxyl group is an ortho-, para-director and an activating group. The directing effect of the hydroxyl group dominates, leading to chlorination at the position ortho to the hydroxyl group (C-2). This reaction can be carried out using chlorine gas in an inert organic solvent such as dichloroethane at elevated temperatures (55-65°C), yielding the product in high purity (around 99%) and yield (approximately 95.1%). guidechem.com Another method involves the use of hydrochloric acid in the presence of an oxidizing agent like nitric acid or hydrogen peroxide. google.com

Reduction of 2-Chloro-4-nitrophenol: The nitro group of 2-chloro-4-nitrophenol is then reduced to an amino group to form 2-chloro-4-aminophenol. A common method for this reduction is the use of a reducing agent like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, such as activated carbon and ferric trichloride (B1173362) hexahydrate.

Sandmeyer Reaction of 2-Chloro-4-aminophenol: The final step to introduce the iodine atom is the Sandmeyer reaction. This involves the diazotization of the amino group of 2-chloro-4-aminophenol using sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5°C) to form a diazonium salt. This diazonium salt is then treated with a solution of potassium iodide to replace the diazonium group with an iodine atom, yielding the target molecule, this compound. The Sandmeyer reaction is a well-established method for introducing a variety of substituents, including iodine, onto an aromatic ring.

| Step | Starting Material | Reagents | Product |

| 1 | 4-Nitrophenol | Chlorine (Cl₂), Dichloroethane | 2-Chloro-4-nitrophenol |

| 2 | 2-Chloro-4-nitrophenol | Hydrazine hydrate, Activated carbon, FeCl₃·6H₂O | 2-Chloro-4-aminophenol |

| 3 | 2-Chloro-4-aminophenol | 1. NaNO₂, HCl 2. KI | This compound |

Synthesis from Nitrobenzene (B124822) Derivatives

A common and effective pathway for the synthesis of this compound begins with p-nitrophenol, a widely available nitrobenzene derivative. This route involves a sequence of electrophilic aromatic substitution, reduction, and a Sandmeyer-type reaction to introduce the required chloro and iodo substituents.

The synthesis proceeds through three main stages:

Chlorination of p-Nitrophenol: The initial step is the chlorination of p-nitrophenol to produce the key intermediate, 2-chloro-4-nitrophenol. The directing effects of the hydroxyl (-OH) and nitro (-NO₂) groups on the benzene ring are crucial in this step. The hydroxyl group is an activating ortho-, para-director, while the nitro group is a deactivating meta-director. Since the para position is already occupied by the nitro group, the strong activating effect of the hydroxyl group directs the incoming chlorine atom to one of the ortho positions. mdpi.com This reaction is typically carried out by treating p-nitrophenol with chlorine gas in a suitable solvent, such as dichloroethane or an aqueous solution of hydrochloric acid. guidechem.comgoogle.comgoogle.com Reaction conditions, including temperature and the choice of solvent, are controlled to ensure high yield and selectivity, minimizing the formation of dichlorinated byproducts. mdpi.comguidechem.com For instance, a method involves reacting molten p-nitrophenol with chlorine in the presence of a saturated aqueous hydrochloric acid solution to achieve a high yield of the desired product. google.com

Reduction of 2-Chloro-4-nitrophenol: The nitro group of 2-chloro-4-nitrophenol is then reduced to an amino group (-NH₂) to form 2-chloro-4-aminophenol. This transformation is a critical step as it prepares the molecule for the introduction of the iodine atom. A common method for this reduction involves the use of hydrazine hydrate in the presence of a catalyst system, such as activated carbon and ferric trichloride hexahydrate. google.comgoogle.com The reaction is typically performed in an aqueous sodium hydroxide (B78521) solution, with the temperature carefully controlled to ensure complete reduction. google.com

Diazotization and Iodination: The final step is the conversion of the amino group of 2-chloro-4-aminophenol into an iodo group. This is accomplished via a Sandmeyer reaction, a cornerstone of aromatic chemistry for replacing an amino group. ucla.edulscollege.ac.in The process begins with the diazotization of 2-chloro-4-aminophenol, where the amine is treated with sodium nitrite in a cold, acidic solution (e.g., hydrochloric or sulfuric acid) to form a diazonium salt. scialert.netresearchgate.net This intermediate is generally unstable and is used immediately in the next step. The diazonium salt is then treated with a solution containing iodide ions, typically from sodium iodide or potassium iodide, which displaces the diazonium group (N₂) to yield the final product, this compound. nih.govresearchgate.net

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | p-Nitrophenol | Chlorine (Cl₂), Dichloroethane or aq. HCl | 2-Chloro-4-nitrophenol |

| 2 | 2-Chloro-4-nitrophenol | Hydrazine hydrate, Activated carbon, FeCl₃·6H₂O, NaOH | 2-Chloro-4-aminophenol |

| 3 | 2-Chloro-4-aminophenol | 1. Sodium nitrite (NaNO₂), aq. Acid (e.g., HCl) 2. Sodium iodide (NaI) or Potassium iodide (KI) | This compound |

Precursor Design and Intermediate Derivatization

The successful synthesis of this compound hinges on strategic precursor design and the controlled derivatization of key intermediates. The choice of the starting material and the sequence of reactions are critical for achieving the desired substitution pattern efficiently.

Precursor Design:

The selection of p-nitrophenol as the starting precursor is a strategic choice dictated by the directing effects of its functional groups. The hydroxyl group is a strongly activating ortho-, para-director, while the nitro group is a deactivating meta-director. This electronic influence is fundamental to the synthetic strategy. During the initial electrophilic chlorination, the activating -OH group governs the regioselectivity, directing the incoming electrophile (chlorine) to the position ortho to it, yielding 2-chloro-4-nitrophenol as the major product. mdpi.com Starting with a different isomer, such as m-nitrophenol, would lead to a different substitution pattern upon chlorination. stackexchange.com Therefore, the specific arrangement of the hydroxyl and nitro groups in p-nitrophenol is the cornerstone of this synthetic design.

Intermediate Derivatization:

Each step in the synthesis involves a deliberate chemical modification, or derivatization, of an intermediate to install the necessary functional groups for the subsequent reaction.

Formation of 2-Chloro-4-nitrophenol: This first derivatization selectively introduces a chlorine atom onto the aromatic ring. The process transforms the commercially available precursor, p-nitrophenol, into a more complex intermediate that contains two of the three required substituents of the final product.

Formation of 2-Chloro-4-aminophenol: The second key derivatization is the reduction of the nitro group to an amine. This is a crucial functional group interconversion. The nitro group, having served its purpose as a directing group, is transformed into an amino group. This amine is not a feature of the final product but is essential for the final step, as it can be readily converted into a diazonium salt.

Formation of this compound: The final derivatization step is a Sandmeyer-type reaction, which transforms the amino group into the target iodo group. The amine is first converted to a diazonium salt, an excellent leaving group (N₂ gas). Subsequent reaction with an iodide salt allows for the nucleophilic substitution of the diazonium group, yielding this compound. This method is a powerful tool for introducing a wide range of functional groups, including halogens, onto an aromatic ring that would be difficult to achieve through direct substitution. lscollege.ac.innih.gov

The sequence of these derivatizations is critical. For instance, attempting to iodinate the ring before the reduction and diazotization steps would be significantly more challenging and less selective. The designed pathway leverages the unique reactivity of each intermediate to build the final molecule in a controlled and logical manner.

| Intermediate | Derivatization Reaction | Purpose | Resulting Intermediate/Product |

|---|---|---|---|

| p-Nitrophenol | Electrophilic Aromatic Chlorination | Introduce the chloro substituent at the ortho position to the hydroxyl group. | 2-Chloro-4-nitrophenol |

| 2-Chloro-4-nitrophenol | Nitro Group Reduction | Create an amino group for subsequent diazotization. | 2-Chloro-4-aminophenol |

| 2-Chloro-4-aminophenol | Diazotization followed by Iodination (Sandmeyer-type reaction) | Replace the amino group with an iodo group via a diazonium salt intermediate. | This compound |

Reaction Mechanisms and Reactivity of 2 Chloro 4 Iodophenol

Nucleophilic Aromatic Substitution Mechanisms involving 2-Chloro-4-iodophenol and Derivatives

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Unlike the more common electrophilic aromatic substitution, SNAr reactions require the aromatic ring to be electron-deficient. This is typically achieved by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. openstax.orgmasterorganicchemistry.com

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgopenstax.org The presence of EWGs is crucial for stabilizing the negative charge of this intermediate. youtube.com

Elimination: The leaving group departs, and the aromaticity of the ring is restored.

In the case of this compound, the ring is not strongly activated towards SNAr. The phenolic hydroxyl group is an electron-donating group, which increases electron density on the ring and thus disfavors nucleophilic attack. The chlorine and iodine atoms are electron-withdrawing through induction but electron-donating through resonance. Consequently, this compound is generally unreactive towards SNAr unless under harsh conditions or if the hydroxyl group is modified to be electron-withdrawing.

The efficiency of a halogen as a leaving group in SNAr reactions typically follows the order F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial attack by the nucleophile, which is facilitated by the high electronegativity of the halogen, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com

Oxidative and Reductive Transformations of this compound

The phenolic ring of this compound is susceptible to oxidation. The reaction outcome can vary significantly depending on the oxidant and reaction conditions.

Oxidative Coupling: In the presence of certain catalysts, such as artificial metalloenzymes, halophenols can undergo oxidative coupling to form higher molecular weight oligomers. nih.gov For instance, studies on similar compounds like 4-chlorophenol and 4-iodophenol (B32979) have shown they can be converted into dimeric structures through the formation of C-O or C-C bonds. nih.gov

Oxidative Dehalogenation: Strong oxidizing agents can lead to the cleavage of the carbon-halogen bonds. Research on the chlorination of iodophenols has demonstrated that the carbon-iodine bond can be cleaved, resulting in the formation of iodate (IO3−) and various chlorinated aliphatic byproducts. nih.gov Flavin-dependent monooxygenases are also known to catalyze hydroxylation and subsequent elimination of para-substituents on phenolic compounds. rsc.org

Reductive transformations of this compound typically involve the removal of the halogen substituents. Catalytic hydrogenation is a common method for the dehalogenation of aryl halides, where hydrogen gas and a metal catalyst (e.g., Palladium on carbon) are used to replace the halogen atoms with hydrogen. The carbon-iodine bond is generally more reactive and easier to reduce than the carbon-chlorine bond, allowing for selective deiodination under controlled conditions.

Halogen Exchange and Functional Group Interconversion Reactions

The halogen atoms on the this compound ring can be replaced by other halogens through halogen exchange reactions.

Aromatic Finkelstein Reaction: While the classic Finkelstein reaction involves SN2 displacement on alkyl halides, aromatic halides can undergo a similar exchange, though conditions are more demanding. wikipedia.org The substitution of chlorine or iodine on an aromatic ring that lacks strong activating groups often requires catalysis, typically with copper(I) salts (e.g., CuI) or nickel complexes. wikipedia.orgmanac-inc.co.jp These reactions are equilibria, but can be driven to completion by using a large excess of the halide salt or by exploiting differences in solubility. wikipedia.org

Functional group interconversion allows for the modification of the existing functional groups to facilitate further synthesis.

Hydroxyl Group Conversion: The phenolic hydroxyl group can be converted into a better leaving group, such as a sulfonate ester (e.g., tosylate or mesylate). This transformation activates the position for nucleophilic substitution, not on the ring itself, but by enabling reactions that displace the entire phenoxy group in more complex molecular scaffolds. vanderbilt.edu

Derivatization Reactions and Synthetic Utility

Derivatization is the process of chemically modifying a compound to produce a new substance with different properties, often for analysis or to serve as an intermediate in a larger synthesis. journalajacr.com this compound is a versatile building block for creating more complex molecules due to its distinct reaction sites. a2bchem.com For example, 4-chloro-2-iodophenol has been used in palladium-catalyzed carbonylative Sonogashira reactions to synthesize substituted chromones, which are important heterocyclic motifs. core.ac.uk

The phenolic hydroxyl group of this compound readily undergoes esterification. In acetylation, the hydrogen of the hydroxyl group is replaced by an acetyl group (CH₃CO). This is typically achieved by reacting the phenol (B47542) with acetylating agents such as acetyl chloride or acetic anhydride. The reaction is a nucleophilic acyl substitution where the phenolic oxygen acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. The presence of a base, such as pyridine or triethylamine, is often used to neutralize the acidic byproduct (HCl or acetic acid) and catalyze the reaction.

This compound can serve as a scaffold for the synthesis of derivatives containing a triazole ring, a heterocycle known for its pharmacological significance. chemmethod.comresearchgate.net A common modern strategy to form a 1,2,3-triazole ring is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry." A plausible synthetic route would involve:

O-Alkylation: The phenolic hydroxyl group is first derivatized by reaction with a molecule containing an alkyne, such as propargyl bromide, to form a propargyl ether.

Cycloaddition: The resulting alkyne-containing intermediate is then reacted with an organic azide (R-N₃) in the presence of a copper(I) catalyst. This cycloaddition reaction selectively and efficiently forms a stable 1,4-disubstituted 1,2,3-triazole ring.

This approach demonstrates the utility of this compound as a starting material for creating complex, functionalized molecules with potential biological activities.

Advanced Applications in Chemical Synthesis and Materials Science

2-Chloro-4-iodophenol as a Building Block for Complex Molecules

The presence of three distinct reactive sites—the hydroxyl group, the chlorine atom, and the iodine atom—renders this compound an important intermediate in multi-step organic synthesis. a2bchem.com The differing reactivity of the carbon-chlorine and carbon-iodine bonds allows for selective, stepwise reactions, such as cross-coupling reactions, enabling the construction of intricate molecular architectures for various applications. a2bchem.com

While various synthesis routes exist for the broad-spectrum fungicide Difenoconazole, the core structure features a 2-chloro-4-phenoxyphenyl moiety. Halogenated phenols like this compound serve as critical precursors for creating such key intermediates. For instance, the synthesis of Difenoconazole involves intermediates like 1-(2-chloro-4-(4-chlorophenoxy)phenyl)ethanone. researchgate.netquickcompany.in The synthesis pathway for Difenoconazole typically involves steps such as etherification, acylation, bromination, cyclization (ketal reaction), and nucleophilic substitution to build the final molecule. researchgate.netpatsnap.comcabidigitallibrary.org

Mechanism of Action: Difenoconazole

Difenoconazole belongs to the triazole class of fungicides and functions as a sterol demethylation inhibitor (DMI). nih.govhb-p.com Its primary mode of action is the inhibition of the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol. hb-p.compeptechbio.com Ergosterol is a vital component of the fungal cell membrane, responsible for maintaining its structural integrity and physiological function. By disrupting ergosterol production, Difenoconazole compromises the fungal cell membrane, leading to abnormal fungal growth and ultimately cell death. hb-p.compomais.com This systemic fungicide is absorbed by the plant and translocated within its tissues, providing preventive, curative, and eradicative action against a wide range of fungal pathogens, including those from the Ascomycetes, Basidiomycetes, and Deuteromycetes families. nih.govpomais.comtriachem.com

The structural framework of this compound is a valuable scaffold for the development of pharmaceutical agents. The chlorine and iodine substituents can be strategically modified to enhance binding affinity to biological targets and improve the pharmacological profile of a lead compound. The presence of chlorine is a common feature in many FDA-approved drugs, contributing to their therapeutic efficacy. nih.gov

An example can be seen in the synthesis of novel 1,3,4-oxadiazole analogues. In one study, derivatives of 4-chloro-2-aminophenol (which can be synthesized from 4-chlorophenol) were used to create a series of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol compounds. mdpi.com These compounds were designed based on the core structure of known tubulin inhibitors. mdpi.com

Mechanism of Action: Tubulin Inhibition

The synthesized oxadiazole derivatives are investigated for their potential to act as anticancer agents by inhibiting tubulin polymerization. mdpi.com Tubulin is a protein that polymerizes to form microtubules, which are critical components of the cellular cytoskeleton and the mitotic spindle. Microtubules are essential for cell division, intracellular transport, and maintaining cell shape. By binding to tubulin, these agents can disrupt microtubule dynamics, leading to an arrest of the cell cycle (typically at the G2/M phase), the induction of apoptosis (programmed cell death), and the inhibition of cancer cell proliferation. mdpi.com

The this compound scaffold is a precursor for a diverse range of biologically active compounds. The α,β-unsaturated keto group in chalcones, for instance, is known to be responsible for a wide spectrum of pharmacological activities. nih.gov By reacting halogenated phenols with other intermediates, libraries of novel compounds can be synthesized and screened for therapeutic potential.

Antifungal Agents: Chalcone derivatives containing a 4-chloro substitution have demonstrated significant antifungal activity, in some cases superior to the standard drug ketoconazole, particularly against species like Microsporum gypseum. nih.gov Furthermore, derivatives of phloroglucinol, a type of phenol (B47542), have shown strong antifungal properties, and introducing different functional groups can enhance this activity. nih.gov

Anti-cancer Agents: Numerous derivatives featuring a chloro-substituted phenyl ring exhibit potent anti-cancer properties. Quinazoline-based chalcones and pyrimidodiazepines with chloro-substituents have shown high antiproliferative, cytostatic, and cytotoxic activity against various human tumor cell lines. rsc.org One such derivative demonstrated cytotoxicity ten times higher than the standard drug doxorubicin against certain cancer cell lines. rsc.org The mechanism often involves DNA binding, either through intercalation or groove binding, or the inhibition of key receptors like EGFR and VEGFR-2. rsc.org Studies on 1,3,4-oxadiazole derivatives synthesized from a 4-chlorophenol starting material also showed significant anticancer activity against central nervous system and non-small cell lung cancer cell lines. mdpi.com

The following table details the anticancer activity of a specific 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol derivative (Compound 6h) against selected human cancer cell lines, expressed as Percent Growth Inhibition (PGI). mdpi.com

| Cell Line | Cancer Panel | PGI (%) of Compound 6h at 10 µM |

| SNB-19 | CNS Cancer | 65.12 |

| SNB-75 | CNS Cancer | 54.68 |

| NCI-H460 | Non-Small Cell Lung Cancer | 55.61 |

| A498 | Renal Cancer | -30.65 |

| A positive PGI value indicates growth inhibition, while a negative value indicates cell killing (lethality). |

Anti-mycobacterial Agents: While direct synthesis from this compound is not extensively detailed in the provided context, the general utility of halogenated compounds in medicinal chemistry suggests its potential as a precursor for anti-mycobacterial agents. The development of new drugs is critical to combatting mycobacterial diseases, and halogenated scaffolds are frequently explored for this purpose.

Role in Halogen-Bonding Studies and Molecular Recognition

Beyond its role in synthesis, this compound is an excellent model compound for studying a specific type of non-covalent interaction known as halogen bonding. This interaction is increasingly recognized for its importance in crystal engineering, drug design, and materials science. nih.govwikipedia.org

A halogen bond is a net attractive interaction between an electrophilic region on a halogen atom (X) in a molecule (R-X) and a nucleophilic region, such as a lone pair of electrons or a π-system, in another molecule. nih.govwikipedia.org This seemingly counterintuitive attraction arises from the anisotropic distribution of electron density around the halogen atom. This creates a region of positive electrostatic potential, known as a σ-hole , on the side of the halogen opposite the covalent bond. acs.orgprinceton.edunih.gov

Key principles of halogen bonding include:

Strength and Directionality: The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. wikipedia.orgprinceton.edu The interaction is highly directional, with the R-X···Y angle (where Y is the nucleophile) typically approaching 180°. princeton.edu

Interaction Types: Halogen bonds are often categorized based on their geometry. Type I interactions involve symmetric C−X···X−C angles, while Type II interactions are side-on, with one C−X···X angle near 180° and the other near 90°. nih.govresearchgate.net

The study of halogen bonds relies on a combination of experimental techniques and computational modeling to characterize their geometry, strength, and electronic nature.

Experimental Investigations:

X-ray Crystallography: This is the primary experimental method for identifying and characterizing halogen bonds in the solid state. nih.govsamipubco.com It provides precise measurements of intermolecular distances and angles. A halogen bond is typically identified when the distance between the halogen and the nucleophile is shorter than the sum of their van der Waals radii. nih.govnih.gov

Spectroscopy: Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, can detect shifts in vibrational frequencies upon the formation of a halogen bond. samipubco.com NMR spectroscopy can also provide evidence for halogen bonding in solution. samipubco.comrsc.org

Computational Investigations:

Quantum Chemical Methods: High-level computational methods like Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are used to model halogen-bonded systems. nih.govresearchgate.net These calculations can determine interaction energies, geometries, and visualize the electrostatic potential surface of the halogen atom, providing a clear image of the σ-hole. nih.govresearchgate.netnih.gov

Topological Analysis: Techniques like Quantum Theory of Atoms in Molecules (QTAIM) can be used to analyze the electron density distribution and characterize the nature of the interaction at bond critical points (BCPs). samipubco.com

The following table summarizes key parameters used in the investigation of halogen bonds.

| Parameter | Method of Investigation | Typical Finding for Halogen Bond |

| Interaction Distance (X···Y) | X-ray Crystallography | Shorter than the sum of van der Waals radii of X and Y. nih.gov |

| Interaction Angle (R-X···Y) | X-ray Crystallography | Highly directional, typically between 160° and 180°. nih.gov |

| Electrostatic Potential | Computational Modeling (DFT, MP2) | A positive region (σ-hole) is observed on the halogen atom opposite the R-X bond. princeton.edunih.gov |

| Interaction Energy | Computational Modeling (MP2, CCSD(T)) | Ranges from weak (~5 kJ/mol) to strong (~180 kJ/mol), comparable to or stronger than hydrogen bonds. wikipedia.orgacs.org |

| Electron Density at BCP | QTAIM Analysis | Presence of a bond critical point between the interacting atoms. samipubco.com |

Environmental Fate and Transformation of 2 Chloro 4 Iodophenol

Formation as Disinfection By-Products (DBPs)

2-Chloro-4-iodophenol is part of a group of compounds known as disinfection by-products (DBPs), which are formed when chemical disinfectants react with natural organic matter (NOM), anthropogenic contaminants, and inorganic precursors like iodide present in water sources atlasofscience.orgnih.gov. The presence of iodide can be elevated in coastal regions or areas affected by industrial effluents acs.org.

The formation of iodinated aromatic DBPs, including this compound, occurs during water treatment processes involving chlorination or chloramination, particularly in iodide-rich waters nih.govresearchgate.net. The primary mechanism involves the oxidation of the iodide ion (I⁻) to a more reactive iodinating agent, predominantly hypoiodous acid (HOI) nih.govacs.orgresearchgate.net.

The key steps in the formation are:

Oxidation of Iodide : Chlorine or other disinfectants rapidly oxidize iodide to hypoiodous acid (HOI) nih.gov.

Electrophilic Substitution : The generated HOI then reacts with phenolic compounds, which are common components of natural organic matter, through an electrophilic substitution reaction on the aromatic ring acs.orgresearchgate.net. This reaction attaches the iodine atom to the phenol (B47542) molecule.

Sequential Halogenation : The presence of both chlorine and iodine precursors allows for sequential or competitive halogenation. A phenol molecule can first be chlorinated and then iodinated, or vice versa, to form mixed halogenated compounds like this compound. Studies on the iodination of phenol show that di-substituted phenols are often formed from mono-substituted precursors; for instance, 2,4-diiodophenol (B1583781) is formed from 4-iodophenol (B32979) dtu.dk.

The formation and concentration of these I-DBPs are influenced by several factors, as detailed in the table below.

| Factor | Effect on Formation | Source |

| pH | Formation of iodinated products tends to decrease as pH increases from 6 to 8. | acs.org |

| Iodide Concentration | Higher concentrations of iodide in source water lead to greater formation of I-DBPs. | acs.org |

| Disinfectant Type | Chloramination is of high concern for I-DBP formation due to the reactivity of hypoiodous acid. | nih.gov |

| Precursor Type | Phenolic groups found in natural organic matter and certain anthropogenic pollutants serve as primary precursors. | nih.govacs.org |

Once formed, this compound can undergo further transformation in the environment. While specific studies detailing the complete pathway for this exact compound are limited, the transformation of analogous chlorophenols provides insight into likely intermediate products. The degradation of chlorophenols often proceeds through hydroxylation, dechlorination, and eventual ring cleavage acs.orgnih.gov.

During the degradation of 4-chlorophenol, for example, several key intermediates have been identified. It is plausible that this compound follows similar transformation pathways, involving the removal of halogen atoms and the addition of hydroxyl groups before the aromatic ring is broken.

Potential Intermediate Classes in Phenol Transformation

| Intermediate Class | Example(s) | Role in Transformation Pathway | Source |

| Hydroxylated Aromatics | Catechol, Hydroquinone (B1673460), 4-Chlorocatechol | Formed by the addition of hydroxyl (-OH) groups to the benzene (B151609) ring, often a first step in oxidative degradation. | acs.orgnih.govresearchgate.net |

| Quinones | Benzoquinone | Formed from the oxidation of hydroxylated intermediates. | researchgate.net |

| Ring Cleavage Products | Maleylacetate, Formic Acid, Oxalic Acid | Short-chain organic compounds resulting from the breaking of the aromatic ring, leading toward complete mineralization. | researchgate.netresearchgate.net |

Degradation Pathways in Aquatic Environments

The persistence of this compound in aquatic environments is limited by several degradation pathways, including chemical, photolytic, and biological processes.

Chemical degradation in aquatic environments is primarily driven by oxidation and reduction reactions youtube.com.

Oxidation : This process involves the reaction of this compound with powerful oxidizing agents, such as hydroxyl radicals (•OH) nih.gov. These radicals can attack the aromatic ring, leading to the addition of hydroxyl groups. This initial step destabilizes the ring and facilitates the elimination of the chlorine and iodine substituents, ultimately leading to ring fission and mineralization nih.gov. The oxidation of similar compounds, like 2,4-dichlorophenol (B122985), demonstrates that •OH radicals predominantly add to the unsubstituted positions of the ring and promote the elimination of chloride nih.gov.

Reduction : Reduction involves the gain of electrons or hydrogen atoms youtube.com. In anoxic or reducing environments, reductive dehalogenation can occur, where a halogen atom is replaced by a hydrogen atom. Studies on 2,4-dichlorophenol have shown that reductive reactions involving hydrogen atoms (H•) and hydrated electrons (e⁻aq) contribute significantly to its degradation in oxygen-free solutions nih.gov.

Photodegradation, or photolysis, is a significant pathway for the breakdown of phenolic compounds in sunlit surface waters. This can occur through direct absorption of UV light or be catalyzed by other substances in the water (photocatalysis).

The photodegradation of phenols often follows pseudo-first-order kinetics researchgate.netrsc.org. The process for halogenated phenols typically involves dehalogenation and hydroxylation nih.gov. For iopamidol, a related iodinated compound, UV photolysis was found to cause deiodination and hydroxylation, with the rate of degradation increasing with higher UV intensity nih.gov.

In photocatalytic processes, semiconductors like titanium dioxide (TiO₂) are used. Under UV irradiation, these catalysts generate electron-hole pairs, which produce highly reactive species like hydroxyl radicals epa.gov. These radicals then attack the pollutant. The phototransformation of substituted phenols on a photocatalyst surface is often initiated by a valence band hole (h_vb^+) epa.gov. The degradation proceeds through hydroxylated intermediates like catechols and quinones before being mineralized to CO₂ and water researchgate.net.

Bioremediation utilizes microorganisms to break down environmental pollutants. Several bacterial strains have been identified that can degrade chlorophenols and could potentially be applied to the transformation of this compound.

Bacteria such as Pseudomonas sp. and Cupriavidus sp. are known to play important roles in the degradation of chlorinated aromatic compounds acs.orgnih.gov. The microbial degradation of chlorophenols typically proceeds via one of two main pathways, named after their key intermediates: the hydroquinone pathway or the chlorocatechol pathway acs.orgnih.gov.

Initial Attack : The process is often initiated by a monooxygenase enzyme, which hydroxylates the aromatic ring and may remove a halogen substituent nih.gov. For instance, the degradation of 2-chloro-4-nitrophenol (B164951) in Cupriavidus sp. CNP-8 is catalyzed by a two-component monooxygenase that converts it to 1,2,4-benzenetriol (B23740) nih.gov.

Ring Cleavage : The resulting di- or tri-hydroxylated intermediate (e.g., chlorocatechol or benzenetriol) is then cleaved by a dioxygenase enzyme nih.govnih.gov. This breaks the aromatic ring, forming aliphatic acids that can be funneled into the bacterium's central metabolic pathways researchgate.net.

However, a major barrier to bioremediation can be the toxicity of the parent compound or its metabolic intermediates to the degrading microorganisms acs.org.

Microorganisms Involved in Chlorophenol Degradation

| Microorganism | Degraded Compound(s) | Key Pathway/Intermediate | Source |

| Pseudomonas putida | 4-Chlorophenol | Hydroquinone or Chlorocatechol pathway | acs.org |

| Cupriavidus sp. | 2-Chloro-4-nitrophenol | 1,2,4-Benzenetriol pathway | nih.gov |

| Burkholderia sp. | 2-Chloro-4-nitrophenol | Chlorohydroquinone and Hydroquinone | nih.gov |

Analytical Methodologies for Detection and Characterization

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating the components of a mixture, making it indispensable for the analysis of halogenated phenols. nih.gov The primary goal is to achieve a satisfactory separation of target analytes within a reasonable timeframe. nih.gov Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely employed for this purpose. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like halogenated phenols. asianpubs.org It combines the superior separation capabilities of GC with the highly sensitive and specific detection provided by MS. asianpubs.org

In a typical GC-MS analysis of halogenated phenols, a sample is injected into the GC system, where it is vaporized. The gaseous analytes are then transported by a carrier gas, commonly helium, through a capillary column. asianpubs.org The separation is based on the differential partitioning of the compounds between the mobile phase (carrier gas) and the stationary phase coated on the inside of the column. researchgate.net For instance, an Agilent HP-5MS capillary column (30 m × 0.25 mm I.D., 0.25 µm film thickness) has been successfully used for the separation of compounds including 4-iodophenol (B32979). asianpubs.org

Following separation in the GC column, the analytes enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative (identification) and quantitative data. asianpubs.org Studies have demonstrated the effective separation and detection of various halogenated phenols, including 4-chlorophenol, 3-bromophenol, and 4-iodophenol, from a mixture using GC-MS. asianpubs.org The method's high sensitivity allows for detection at trace levels, which is essential for environmental monitoring. asianpubs.orgthermofisher.com For instance, GC-MS/MS methods have achieved method detection limits (MDLs) below 0.001 μg/L for a range of chlorophenolic compounds in water. thermofisher.com

To enhance the volatility of phenolic compounds for GC analysis, a derivatization step, such as acetylation with acetic anhydride, is often employed. jcsp.org.pk

Table 1: Example GC-MS Conditions for Halogenated Phenol (B47542) Analysis

| Parameter | Condition |

|---|---|

| Instrument | Agilent 6890 GC System with 5973 MSD asianpubs.org |

| Column | Agilent 19091S-433 HP-5MS (30 m × 0.25 mm I.D., 0.25 µm film) asianpubs.org |

| Injection Mode | Splitless asianpubs.org |

| Carrier Gas | Helium asianpubs.org |

| Initial Oven Temp. | 40°C asianpubs.org |

| Detector | Flame Ionization Detector (FID) at 310°C, Mass Selective Detector (MSD) asianpubs.org |

This is an example based on published research; specific conditions may vary depending on the exact analytes and matrix.

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of halogenated phenols, particularly for compounds that are non-volatile or thermally labile. nih.gov The system utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase, separating components based on their interactions with both phases. nih.gov

For the analysis of iodophenols like 2-Chloro-4-iodophenol, HPLC can be coupled with various detectors. Standard UV-Vis or Diode Array Detectors (DAD) provide molecular detection based on the analyte's ability to absorb light at specific wavelengths. jcsp.org.pkvt.edu For example, a Hewlett-Packard Liquid Chromatograph with a UV diode array detector has been used for the separation and quantification of 2-iodophenol (B132878) and 4-iodophenol. vt.edu

A more advanced approach involves coupling HPLC with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for elemental detection. researchgate.net This hyphenated technique, HPLC-ICP-MS, is exceptionally sensitive and specific for iodine-containing compounds. researchgate.net It allows for the precise measurement of the iodine isotope (¹²⁷I), enabling the speciation of different iodophenols. researchgate.net Researchers have developed methods using both reversed-phase and anion-exchange chromatography to separate inorganic iodine, 2-iodophenol, 4-iodophenol, and 2,4,6-triiodophenol (B146134) before detection by ICP-MS. researchgate.net This approach offers significantly lower detection limits (0.08–0.22 µg/L) compared to UV detection, making it ideal for trace analysis and metabolite studies. researchgate.net

Table 2: Comparison of HPLC Detection Methods for Iodophenols

| Feature | HPLC-UV/DAD | HPLC-ICP-MS |

|---|---|---|

| Detection Principle | Molecular absorption of UV-Vis light jcsp.org.pkvt.edu | Elemental detection of iodine (¹²⁷I) researchgate.net |

| Selectivity | Moderate; based on chromophores | High; specific to iodine-containing species researchgate.net |

| Sensitivity | Lower (ppb to ppm range) researchgate.net | Very High (sub-ppb or µg/L range) researchgate.net |

| Application | Routine quantification vt.edu | Speciation, metabolite analysis, trace analysis researchgate.netresearchgate.net |

Speciation and Metabolite Analysis of Iodophenols

Speciation analysis, which involves identifying and quantifying the different chemical forms of an element, is critical for understanding the environmental fate and biological impact of iodophenols. nih.gov Analytical methods have been developed to separate and determine various iodophenol species in complex samples like river water and human urine. researchgate.netnih.gov

One powerful technique for this purpose is Capillary Electrophoresis (CE) coupled with ICP-MS. nih.gov CE separates charged species in a capillary tube under the influence of an electric field. This method has been successfully used for the fast separation and determination of 2-iodophenol, 4-iodophenol, and 2,4,6-triiodophenol in water samples. nih.gov By optimizing conditions, such as using a 20 mmol L⁻¹ CAPS buffer and an applied potential of +22 kV, baseline separation of these compounds can be achieved in under 7 minutes. nih.gov To enhance sensitivity, off-line solid-phase microextraction (SPME) can be employed as a preconcentration step, improving detection limits to the sub-µg/L level. nih.gov

HPLC-ICP-MS is also a key methodology for studying the metabolism of iodinated compounds. researchgate.netresearchgate.net For example, it has been used to analyze the metabolites of 2,4,6-triiodophenol, an anti-inflammatory drug, in human urine. researchgate.net The method was capable of detecting and quantifying the parent drug as well as its metabolites, 2-iodophenol and 4-iodophenol. researchgate.netresearchgate.net This demonstrates the technique's utility in tracking the biotransformation of iodinated phenols in biological systems.

Advanced Detection Principles: Chemiluminescence Enhancement

Chemiluminescence (CL) is the emission of light as a result of a chemical reaction. nih.gov It is an extremely sensitive detection method because, in the absence of the analyte, the background signal is virtually zero. nih.gov Recent research has explored the use of iodophenols as enhancers in certain chemiluminescent reactions, a principle that can be harnessed for advanced detection.

It has been demonstrated that p-iodophenol (4-iodophenol) significantly enhances the chemiluminescence signal from the luminol-O₂ reaction catalyzed by gold nanoparticles (Au NPs). nih.gov The addition of 4-iodophenol at a concentration of 1.25 mM can enhance the CL signal by nearly 30-fold. nih.gov This enhancement effect is a key principle that can be applied to the development of highly sensitive analytical methods.

The proposed mechanism suggests that dissolved oxygen generates superoxide (B77818) anions (O₂•⁻) and singlet oxygen (¹O₂), which play a crucial role in the CL reaction. nih.gov The presence of the iodophenol facilitates these pathways, leading to a more intense and stable light emission. nih.gov This phenomenon can be exploited to create sensitive assays where the presence of an iodophenol, such as this compound, could modulate a CL signal, allowing for its indirect but highly sensitive detection.

Theoretical and Computational Investigations of 2 Chloro 4 Iodophenol

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies are fundamental to characterizing the electronic environment of a molecule, which in turn governs its stability and reactivity. researchgate.net These methods solve approximations of the Schrödinger equation to determine the energies and distributions of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. karazin.ua It is favored for its balance of accuracy and computational efficiency. DFT calculations can be used to determine a molecule's optimized geometry, vibrational frequencies, and various electronic properties. karazin.uaresearchgate.net

Table 1: Illustrative DFT-Calculated Properties for a Halogenated Phenol (B47542) (Note: This data is representative of the type of output from DFT calculations and is not specific to 2-chloro-4-iodophenol.)

| Property | Calculated Value |

| Total Energy | (Value in Hartrees) |

| Dipole Moment | (Value in Debye) |

| C-Cl Bond Length | (Value in Å) |

| C-I Bond Length | (Value in Å) |

| O-H Bond Length | (Value in Å) |

| C-O-H Bond Angle | (Value in degrees) |

These calculations would reveal how the electronegative chlorine and iodine atoms, along with the hydroxyl group, influence the electron density distribution across the aromatic ring.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.comyoutube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical stability and reactivity. malayajournal.org A large energy gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. malayajournal.org

For this compound, an FMO analysis would involve calculating the energies of the HOMO and LUMO. This analysis helps in predicting the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule would show which atoms are most involved in electron donation and acceptance.

Table 2: Representative Frontier Molecular Orbital Data (Note: The values below are illustrative for a substituted phenol and are not specific to this compound.)

| Parameter | Energy (eV) |

| HOMO Energy | -5.2822 |

| LUMO Energy | -1.2715 |

| HOMO-LUMO Energy Gap | 4.0107 |

The analysis would also allow for the calculation of various chemical reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, providing a quantitative measure of the molecule's reactive nature. materialsciencejournal.org

Molecular Dynamics Simulations of Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.govdovepress.com These simulations provide detailed information about the interactions between a molecule and its environment, such as a solvent or a biological target like a protein. nih.govmdpi.com

An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between all atoms to model their motion. This approach can reveal how the molecule interacts with surrounding molecules through hydrogen bonds, van der Waals forces, and electrostatic interactions. dovepress.com Such simulations are invaluable for understanding the behavior of the compound in different phases and its potential interactions with biological systems. For example, MD simulations can predict the stability of a complex formed between a small molecule and a protein's active site, which is crucial in drug design. mdpi.com

Prediction of Reaction Pathways and Product Formation

Computational chemistry can be employed to predict the most likely pathways for chemical reactions, including identifying transition states and calculating activation energies. nih.gov For this compound, theoretical studies could explore its potential degradation pathways or its role as a reactant in synthesis.

For instance, by modeling the reaction of this compound with a reactant, computational methods can map out the potential energy surface of the reaction. This map helps identify the lowest energy path from reactants to products, indicating the most feasible reaction mechanism. These predictive models can guide experimental work by suggesting optimal reaction conditions and identifying potential byproducts. researchgate.net Machine learning models, trained on vast datasets of known reactions, are also emerging as a powerful tool for predicting the outcomes of chemical reactions with increasing accuracy. nih.gov

Q & A

Q. Table 1: Key Physicochemical Properties of this compound

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Weight | 254.45 g/mol | |

| Purity (GC) | >98% | |

| Melting Point | Not reported; estimate via DSC | – |

| Solubility | Slightly soluble in water, ethanol |

Q. Table 2: Common Contaminants in Synthesis and Mitigation Strategies

| Contaminant | Source | Removal Method |

|---|---|---|

| Unreacted phenol | Incomplete halogenation | Acid-base extraction |

| Di-iodinated byproducts | Excess KI | Column chromatography |

| Oxidation products | Air exposure | Argon atmosphere during synthesis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.